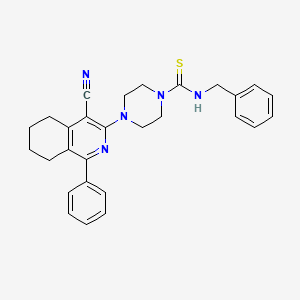

N-benzyl-4-(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)piperazine-1-carbothioamide

Beschreibung

N-Benzyl-4-(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisochinolin-3-yl)piperazin-1-carbothioamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Benzyl-, Cyano-, Phenyl-, Tetrahydroisochinolin-, Piperazin- und Carbothioamidgruppen vereint.

Eigenschaften

Molekularformel |

C28H29N5S |

|---|---|

Molekulargewicht |

467.6 g/mol |

IUPAC-Name |

N-benzyl-4-(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C28H29N5S/c29-19-25-23-13-7-8-14-24(23)26(22-11-5-2-6-12-22)31-27(25)32-15-17-33(18-16-32)28(34)30-20-21-9-3-1-4-10-21/h1-6,9-12H,7-8,13-18,20H2,(H,30,34) |

InChI-Schlüssel |

NINHEQCKTJYBCW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C(=S)NCC5=CC=CC=C5)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Benzyl-4-(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisochinolin-3-yl)piperazin-1-carbothioamid umfasst in der Regel mehrere Schritte, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Ansatz ist die Suzuki-Miyaura-Kupplungsreaktion, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird . Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einer Organoboranverbindung in Gegenwart eines Palladiumkatalysators und einer Base.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der Reaktionsbedingungen der Suzuki-Miyaura-Kupplung umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdurchsatz-Screening umfassen, um die effektivsten Katalysatoren und Reaktionsbedingungen zu identifizieren, sowie die Entwicklung von skalierbaren Verfahren für die großtechnische Synthese.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Biologie: Ihre einzigartige Struktur ermöglicht möglicherweise eine spezifische Interaktion mit biologischen Molekülen, wodurch sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung wird.

Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Wirkungen untersucht werden, insbesondere bei der Behandlung von Krankheiten, bei denen ihre spezifischen molekularen Wechselwirkungen vorteilhaft sind.

Wirkmechanismus

Der Wirkmechanismus von N-Benzyl-4-(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisochinolin-3-yl)piperazin-1-carbothioamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biochemische Pfade beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

Wirkmechanismus

The mechanism of action of N-benzyl-4-(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu N-Benzyl-4-(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisochinolin-3-yl)piperazin-1-carbothioamid gehören andere Derivate von Tetrahydroisochinolin, Piperazin und Carbothioamid. Beispiele hierfür sind:

Einzigartigkeit

Was N-Benzyl-4-(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisochinolin-3-yl)piperazin-1-carbothioamid auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.